Fosmidomycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fosmidomycin has been reported in Arabidopsis thaliana and Streptomyces lavendulae with data available.

FOSMIDOMYCIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

from Streptomyces lavendulae; RN given refers to parent cpd; structure in second source

fosmidomycin discovery and isolation from Streptomyces lavendulae

Historical Discovery and Initial Characterization

Fosmidomycin was first reported in 1980 as a natural antibiotic isolated from the fermentation broths of Streptomyces lavendulae [1] [2] [3]. Early studies classified it among the phosphonic acid antibiotics, characterized by a direct carbon-phosphorus (C-P) bond [4].

Initial work identified several related compounds from Streptomyces strains, including this compound (FR-31564) and its unsaturated derivative, dehydrothis compound (FR-32863) [5]. The table below summarizes the core properties of this compound.

| Property | Description |

|---|---|

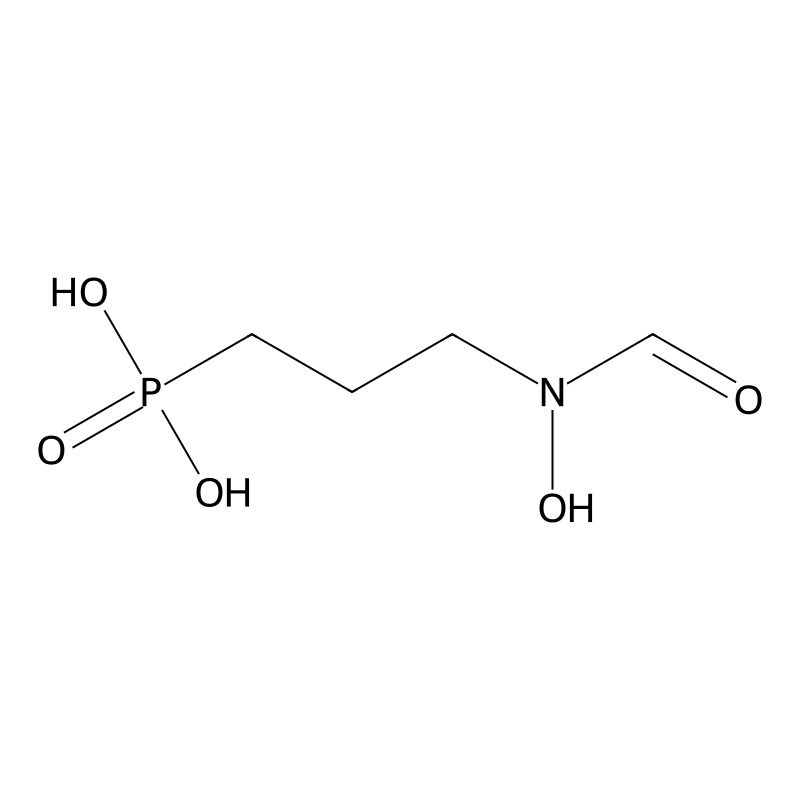

| IUPAC Name | 3-[Formyl(hydroxy)amino]propylphosphonic acid [1] |

| Chemical Formula | C₄H₁₀NO₅P [1] |

| Molar Mass | 183.100 g·mol⁻¹ [1] |

| Producing Organism | Streptomyces lavendulae [1] [3] |

| Primary Molecular Target | 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) [1] [6] |

| Primary Activity | Inhibition of the non-mevalonate (MEP) pathway of isoprenoid biosynthesis [6] [7] |

Revised Biosynthesis: Dehydrothis compound and a Novel Pathway

Recent genomic and biochemical studies have clarified the authentic product of S. lavendulae and its biosynthesis.

The Actual Metabolite: When researchers revisited S. lavendulae, they were unable to detect this compound under various culture conditions. Instead, the major bioactive compound produced was identified as dehydrothis compound, an unsaturated derivative that also potently inhibits DXR [4] [5]. The reason for this discrepancy with earlier reports is unclear.

A Distinct Gene Cluster: Heterologous expression experiments confirmed that the genes required for dehydrothis compound biosynthesis are found in a specific cluster in S. lavendulae [5]. This cluster is notably different from the one used to produce the related compound FR-900098 in Streptomyces rubellomurinus [4] [5].

Convergent Evolution: The finding that two different Streptomyces species use entirely different sets of genes and enzymes to produce structurally and functionally similar molecules is a classic example of convergent evolution. This suggests the end product is such an effective biomolecule that nature "discovered" it more than once [8].

A Unique Enzymatic Reaction: The highlight of the dehydrothis compound pathway is a highly unusual rearrangement reaction catalyzed by a 2-oxoglutarate dependent dioxygenase, DfmD. This enzyme converts a two-carbon phosphonate precursor into the three-carbon product in a single step that involves breaking and reforming multiple bonds—a reaction not previously observed in nature [4] [8].

The following diagram illustrates the logical flow of this revised biosynthetic pathway.

Revised biosynthetic pathway for dehydrothis compound featuring the unique DfmD enzyme.

Analytical and Bioassay Methods

Quantifying this compound and its derivatives in biological samples is crucial for pharmacokinetic studies. Here is a comparison of established methods.

| Method | Principle | Application Example | Key Performance Metrics |

|---|

| Colorimetric Bioassay [3] | Measures bacterial growth inhibition of a sensitive strain (Enterobacter cloacae) using an MTT dye. | Determination of this compound in human plasma and urine for pharmacokinetic studies. | Linear Range: 0.5–100 ng/µL Recovery: >99% CV: <10% | | LC-MS/MS Method [9] | Liquid chromatography separation with tandem mass spectrometry detection for high specificity and sensitivity. | Quantifying this compound in human and rat plasma to support modern clinical development. | Linear Range: 0.25–15 mg/L LLOQ: 0.25 mg/L Run Time: 5 minutes |

Detailed Experimental Protocol: Colorimetric Bioassay

This protocol is adapted from the research for determining this compound in plasma and urine [3].

- Bacterial Suspension Preparation: Maintain the test organism, Enterobacter cloacae ATCC 23355, on nutrient agar. Inoculate a single colony into Mueller Hinton Broth and incubate at 37°C for 3-4 hours to achieve a 0.5 McFarland standard turbidity. Dilute this suspension 1:100 in fresh broth for the assay.

- Sample Preparation: Dilute plasma or urine samples with phosphate buffer (pH 8.0). For the calibration curve, prepare spiked standards in drug-free plasma or urine across the desired concentration range (e.g., 0.5–50 ng/µL).

- Assay Procedure: In a 96-well plate, combine 40 µL of the prepared sample or standard with 160 µL of the diluted bacterial suspension. Incubate the plate at 37°C for 4 hours.

- Detection: Add 50 µL of MTT solution to each well and incubate for another 10 minutes. Stop the reaction by adding 100 µL of DMSO. Dissolve the formazan crystals completely using a shaker.

- Quantification: Measure the absorbance at a wavelength of 580 nm using a microplate reader. Plot the absorbance (or % inhibition) against the concentration of the standards to create a calibration curve and interpolate the concentration of unknown samples.

Therapeutic Application and Mechanism of Action

This compound has been investigated as an antimalarial drug due to its specific inhibition of the MEP pathway, which is essential for Plasmodium falciparum but absent in humans [1] [6].

- Molecular Mechanism: this compound acts as a potent, specific inhibitor of the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). This enzyme is the second step in the MEP pathway, which is responsible for isoprenoid precursor biosynthesis in the malaria parasite's apicoplast [6] [7].

- Clinical Use: Due to issues with recrudescence, this compound is not used as a monotherapy but has shown promise in clinical trials in combination with other drugs like clindamycin [1] [9].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound MeSH Supplementary Concept Data 2025 [meshb.nlm.nih.gov]

- 3. A high-throughput colorimetric-based bioassay method for ... [sciencedirect.com]

- 4. biosynthesis diverges from... | Nature Chemical Biology this compound [nature.com]

- 5. This compound Biosynthesis Diverges from Related ... [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis of this compound's action on the human ... [nature.com]

- 7. This compound, an inhibitor of isoprenoid synthesis, induces ... [journals.plos.org]

- 8. Genome mining reveals novel production pathway for promising... [phys.org]

- 9. Development and application of an LC–MS/MS method for ... [malariajournal.biomedcentral.com]

Comprehensive Technical Guide: 1-deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR) Enzyme Mechanism and Therapeutic Targeting

Introduction to DXR and Its Biological Significance

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC, is the second enzyme in the methylerythritol phosphate (MEP) pathway—a crucial metabolic route for the biosynthesis of isoprenoid precursors in plants, protozoa, and most bacterial species [1]. DXR catalyzes the first committed step in this pathway, converting 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP) through a sequential isomerization and reduction process [1] [2]. The biological significance of DXR stems from its absence in mammals, which exclusively utilize the mevalonate pathway for isoprenoid biosynthesis, making DXR an attractive target for the development of selective antibacterial agents, antimalarial drugs, and herbicides [1] [3].

The MEP pathway is essential for producing isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks for all isoprenoid compounds [4]. In plants, these compounds are necessary for synthesizing photosynthetic pigments (chlorophylls and carotenoids), growth regulators (gibberellins, abscisic acid), and various secondary metabolites [5]. The critical nature of this pathway is demonstrated by studies showing that disruption of the DXR gene in Arabidopsis thaliana results in albino phenotypes, dwarfism, defective trichome initiation, and impaired stomatal closure due to deficiencies in chlorophyll, carotenoids, and hormones [6].

Catalytic Mechanism of DXR

Overall Reaction and Cofactor Requirements

DXR catalyzes a unique bimolecular transformation that involves both isomerization and reduction steps. The enzyme converts the substrate 1-deoxy-D-xylulose 5-phosphate (DXP) to the product 2-C-methyl-D-erythritol 4-phosphate (MEP) using NADPH as a cofactor and requiring a divalent metal cation (Mg²⁺, Mn²⁺, or Co²⁺) for activity [1] [2] [7]. The reaction proceeds through a sequential ordered mechanism where NADPH binds before the substrate DXP, and NADP⁺ is the last product to be released [1]. The metal ion coordinates both the phosphate group of the substrate and key acidic residues in the active site, playing a crucial role in substrate positioning and catalysis [3].

Step-wise Mechanistic Details

The catalytic mechanism of DXR proceeds through two distinct chemical steps:

Isomerization step: The reaction begins with the rearrangement of DXP, which exists primarily as an acyclic aldehyde, to an intermediate that likely adopts a cyclic form. This step involves a metal-dependent intramolecular rearrangement where the carbonyl group at C2 of DXP is repositioned to facilitate nucleophilic attack [1] [8]. Crystallographic studies have revealed that this rearrangement creates a new carbon-carbon bond with subsequent ring formation, generating a potential cyclic intermediate [9].

Reduction step: The isomerized intermediate is then reduced by hydride transfer from NADPH. The pro-S hydrogen of NADPH is transferred to the C3 carbon of the substrate, converting the carbonyl group to a hydroxyl group and forming MEP as the final product [1] [8]. The reaction mechanism involves a tight-binding closed enzyme conformation that positions the substrate, cofactor, and catalytic residues in optimal orientation for efficient catalysis [9].

Table 1: Key Characteristics of the DXR Catalytic Reaction

| Reaction Feature | Specific Details | References |

|---|---|---|

| Overall reaction | Conversion of DXP to MEP | [1] [2] |

| Cofactors | NADPH, Mg²⁺ (or Mn²⁺, Co²⁺) | [1] [2] [7] |

| Kinetic mechanism | Sequential ordered | [1] |

| Primary metal cofactor | Mn²⁺ (most effective) | [2] |

| Chemical steps | Isomerization followed by reduction | [1] [8] |

| Hydride transfer | pro-S hydrogen from NADPH to C3 of substrate | [1] [8] |

The following diagram illustrates the catalytic mechanism of DXR:

Figure 1: Catalytic Mechanism of DXR Showing the Two-Step Conversion of DXP to MEP

Structural Characterization of DXR

Overall Fold and Quaternary Structure

DXR belongs to the class of NADPH-dependent oxidoreductases and exhibits a characteristic α/β fold that is conserved across species [3] [7]. The enzyme functions as a homodimer with each monomer containing a distinct active site that accommodates the substrate, cofactors, and metal ion [7] [9]. Structural studies of DXR from various organisms including Escherichia coli, Mycobacterium tuberculosis, and Vibrio vulnificus have revealed a conserved tertiary structure consisting of three domains: an N-terminal nucleotide-binding domain, a central catalytic domain, and a C-terminal domain that contributes to dimerization [7] [9]. The quaternary structure is essential for catalytic activity, as the dimer interface helps stabilize the active conformation of the enzyme.

Active Site Architecture and Key Residues

The active site of DXR is located at the interface between domains and features several conserved residues that are critical for substrate binding and catalysis:

Metal binding site: Composed of three acidic residues (Asp149, Glu151, and Glu230 in E. coli DXR) that coordinate the divalent metal cation (Mg²⁺ or Mn²⁺), which in turn coordinates the phosphate group of the substrate [3]. This metal ion is essential for proper substrate positioning and catalytic efficiency [7].

NADPH binding motif: Characteristic Rossmann fold that accommodates the NADPH cofactor with specific interactions between the adenine ribose and pyrophosphate groups of NADPH and conserved residues in the nucleotide-binding domain [9].

Flexible loop region: A conformationally flexible loop (residues 205-215 in E. coli DXR) containing Trp211 that undergoes significant movement upon substrate or inhibitor binding [3]. This loop can adopt open or closed conformations to control access to the active site and participate in hydrophobic interactions with ligands [3] [4].

Substrate binding pocket: A predominantly polar cavity that accommodates the DXP substrate, with specific residues forming hydrogen bonds with the hydroxyl groups of the substrate [9]. Adjacent to this polar region is a hydrophobic pocket that can accommodate lipophilic groups of inhibitors [3] [4].

Table 2: Key Structural Elements and Functional Residues in DXR

| Structural Element | Key Residues/Features | Functional Role | References |

|---|---|---|---|

| Metal binding site | Asp149, Glu151, Glu230 (E. coli) | Coordinates Mg²⁺/Mn²⁺; substrate positioning | [3] [7] |

| Flexible loop | Residues 205-215 (E. coli) | Gating mechanism; conformational change | [3] [4] |

| Trp211 | Tryptophan indole ring | π-π stacking with inhibitors; hydrophobic interactions | [3] [4] |

| NADPH binding site | Rossmann fold | Cofactor binding and hydride transfer | [9] |

| Hydrophobic pocket | Trp211, Pro273, His208, His256 | Accommodates lipophilic inhibitor groups | [3] [4] |

DXR Inhibition Mechanisms and Experimental Characterization

Major Classes of DXR Inhibitors

Several distinct classes of DXR inhibitors have been identified and characterized through biochemical and structural studies:

Fosmidomycin and analogs: this compound is a natural phosphonic acid antibiotic that acts as a potent, slow-binding competitive inhibitor of DXR with respect to DXP [1] [9]. It mimics the substrate's phosphate group and forms coordination bonds with the active site metal ion [9]. Despite its potent enzyme inhibition (IC₅₀ values in nanomolar range), this compound suffers from poor pharmacokinetics due to high hydrophilicity and requires active transport via the glycerol-3-phosphate transporter (GlpT) for cellular uptake [3] [4].

Lipophilic phosphonate inhibitors: Developed to overcome this compound's limitations, these compounds retain the phosphonate moiety but incorporate hydrophobic groups such as pyridine, quinoline, or substituted phenyl rings [3] [4]. These inhibitors exhibit enhanced cellular permeability and can inhibit DXR in pathogens lacking the GlpT transporter [4]. The most potent compound in this class, 5-phenylpyridin-2-ylmethylphosphonic acid, displays a Kᵢ value of 420 nM against E. coli DXR [4].

Bisphosphonates: Compounds such as those with isoquinoline or pyridine side chains represent another class of DXR inhibitors, though they generally show weaker activity (IC₅₀ values in the micromolar range) [3] [4].

Natural product inhibitors: Recent studies have identified theaflavins from fermented tea as DXR inhibitors, with theaflavin-3,3'-digallate being the most potent (IC₅₀ = 14.9 μM) [10]. These compounds act as non-competitive inhibitors with respect to DXP and uncompetitive inhibitors with respect to NADPH [10].

Structural Basis of Inhibition

The molecular mechanism of DXR inhibition has been elucidated through X-ray crystallography of enzyme-inhibitor complexes:

This compound binding mode: In the ternary complex with NADPH, this compound occupies the DXP binding site with its phosphonate group coordinating the active site metal ion and its hydroxamate group forming hydrogen bonds with active site residues [9]. Binding induces a closed conformation of the flexible loop, with Trp211 moving to cover the inhibitor and shield it from solvent [9].

Lipophilic inhibitor interactions: Crystal structures of DXR complexed with pyridine/quinoline-containing phosphonates reveal a novel binding mode where the Trp211 indole ring moves ~4.6 Å to open up a predominantly hydrophobic pocket (Pocket A) [3]. The electron-deficient heteroaromatic rings of these inhibitors engage in strong π-π stacking and charge-transfer interactions with the electron-rich indole of Trp211 [3] [4]. This conformational plasticity of the flexible loop enables DXR to accommodate diverse inhibitor structures.

Species-specific differences: Comparative studies reveal significant variations in inhibitor sensitivity between DXR orthologs. For instance, many inhibitors that are potent against E. coli DXR show considerably reduced activity against Mycobacterium tuberculosis DXR, despite high sequence conservation [4]. Structural analysis indicates that differences in the flexible loop region (residues 198-208 in MtDXR) and variations in how Trp203 (the equivalent of Trp211 in EcDXR) interacts with inhibitor hydrophobic groups contribute to these species-specific profiles [4].

Table 3: Representative DXR Inhibitors and Their Properties

| Inhibitor Class | Representative Compound | IC₅₀/Kᵢ Value | Mechanism | References |

|---|---|---|---|---|

| Phosphonate antibiotics | This compound | 0.27 μM (IC₅₀) | Competitive vs DXP; metal coordination | [10] [9] |

| Lipophilic phosphonates | 5-phenylpyridin-2-ylmethylphosphonic acid | 0.42 μM (Kᵢ) | Competitive; π-π stacking with Trp211 | [4] |

| Bisphosphonates | Isoquinoline bisphosphonate | 4 μM (IC₅₀) | Competitive; hydrophobic interactions | [3] [4] |

| Natural polyphenols | Theaflavin-3,3'-digallate | 14.9 μM (IC₅₀) | Non-competitive vs DXP; uncompetitive vs NADPH | [10] |

The following diagram illustrates the key inhibition mechanisms of DXR:

Figure 2: Major Classes of DXR Inhibitors and Their Primary Mechanisms of Action

Experimental Protocols for DXR Characterization

Enzyme Activity Assays

The standard assay for DXR activity monitoring utilizes either spectrophotometric or chromatographic methods to track the consumption of NADPH or the formation of products:

Spectrophotometric assay: This method continuously monitors the decrease in absorbance at 340 nm corresponding to NADPH oxidation (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹). The reaction mixture typically contains 50 mM Tris-HCl buffer (pH 7.4), 1 mM MnCl₂ or MgCl₂, 0.2 mM NADPH, 1 mM DXP, and appropriately diluted enzyme solution [10] [8]. The reaction is initiated by adding DXP after pre-incubating other components for 2-5 minutes at 37°C.

HPLC-based assay: For more precise quantification or when testing inhibitors that might interfere with UV measurements, an HPLC method with pre-column derivatization can be employed [10]. After stopping the enzymatic reaction, the product MEP is dephosphorylated to ME by alkaline phosphatase, followed by derivatization with 2,4-dinitrophenylhydrazine (DNPH). The derivatized product is then separated by reverse-phase HPLC and detected at 340 nm [10].

Inhibition studies: For determining inhibitor potency (IC₅₀ values), compounds are tested at various concentrations under standard assay conditions. To distinguish specific from non-specific inhibition, assays can be repeated in the presence of detergent (0.01% Triton X-100) to disrupt potential inhibitor aggregates [10]. Inhibition constants (Kᵢ) are determined by measuring initial velocities at varying substrate and inhibitor concentrations and analyzing the data using appropriate enzyme kinetic models [4].

Structural Biology Approaches

Protein crystallization: DXR structures are typically determined using recombinant protein expressed in E. coli and purified by affinity and size-exclusion chromatography [3] [7]. Crystallization conditions often include PEG-based precipitants and require the presence of NADPH and/or inhibitors to stabilize the enzyme [3] [9].

X-ray crystallography: High-resolution structures (typically 1.9-2.2 Å) of DXR-inhibitor complexes provide atomic-level details of binding interactions [3] [9]. Structural analysis focuses on conformational changes in the flexible loop, metal coordination geometry, and interactions between inhibitors and key residues like Trp211 [3] [4].

Therapeutic Applications and Drug Development

The strategic importance of DXR as a drug target stems from its essential role in pathogens and its absence in humans:

Antimalarial applications: this compound has demonstrated clinical efficacy against Plasmodium falciparum, the malaria parasite, with DXR validation as a target confirmed by gene knockout studies [1] [4]. Combination therapies with other antimalarials are being explored to enhance efficacy and reduce resistance development [4].

Antibacterial applications: DXR represents a promising target for novel antibiotics against drug-resistant bacteria, including Mycobacterium tuberculosis [1] [4]. The development of lipophilic inhibitors is particularly important for targeting Gram-positive bacteria and mycobacteria that lack the GlpT transporter required for this compound uptake [4].

Herbicide development: As plants utilize the MEP pathway for essential isoprenoid synthesis, DXR inhibitors such as this compound have potential as herbicides [1] [6]. The herbicidal activity is evidenced by the severe developmental defects observed in Arabidopsis DXR mutants, including albinism and growth arrest [6].

Current drug development efforts focus on optimizing pharmacokinetic properties while maintaining potent inhibition, with particular emphasis on enhancing cellular permeability through moderate lipophilicity and maintaining favorable safety profiles through selective inhibition of microbial DXR versus human enzymes.

Conclusion and Future Perspectives

1-Deoxy-D-xylulose 5-phosphate reductoisomerase represents a validated target for the development of novel anti-infective agents and herbicides. The detailed understanding of its catalytic mechanism, structural features, and inhibition strategies provides a solid foundation for rational drug design. Future directions in DXR research include:

- Structure-based optimization of lipophilic inhibitors to enhance potency and pharmacokinetic properties while maintaining selectivity

- Exploration of species-specific differences to develop narrow-spectrum agents that minimize impact on beneficial microbiota

- Combination therapies that target multiple enzymes in the MEP pathway to reduce resistance development

- Natural product screening to identify novel chemotypes with DXR inhibitory activity

References

- 1. and inhibition of Mechanism - 1 - deoxy - D - xylulose - 5 ... phosphate [pubmed.ncbi.nlm.nih.gov]

- 2. DXP reductoisomerase [en.wikipedia.org]

- 3. Structures of 1-Deoxy-D-Xylulose-5-Phosphate ... [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate ... [pmc.ncbi.nlm.nih.gov]

- 5. Expression and Molecular Analysis of the Arabidopsis DXR ... [pmc.ncbi.nlm.nih.gov]

- 6. Disruption of the 1-deoxy-D-xylulose-5-phosphate ... [nature.com]

- 7. Structural characterization of 1-deoxy-D-xylulose 5- ... [sciencedirect.com]

- 8. Characterization of 1-Deoxy-d-xylulose 5-Phosphate ... [sciencedirect.com]

- 9. 1Q0Q: Crystal structure of DXR in complex with the ... [rcsb.org]

- 10. Antimicrobial mechanism of theaflavins: They target... [nature.com]

fosmidomycin biosynthesis in Streptomyces species

Biosynthetic Pathway and Key Enzymes

The biosynthesis of fosmidomycin in Streptomyces lavendulae is a distinct process that diverges from related phosphonate natural products. The pathway produces dehydrothis compound, an unsaturated derivative that is a potent inhibitor of the DXP reductoisomerase (DXR) enzyme [1].

The table below summarizes the core stages and enzymes involved:

| Stage | Key Step / Enzyme | Function / Catalytic Activity |

|---|---|---|

| Initial C-P Bond Formation | Phosphoenolpyruvate phosphomutase (PepM) [2] | Catalyzes the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate, forming the central C-P bond. |

| Two-to-Three Carbon Rearrangement | 2-Oxoglutarate-dependent dioxygenase (DfmD) [1] | Conducts a highly unusual rearrangement reaction, converting a two-carbon phosphonate precursor into the three-carbon dehydrothis compound skeleton. |

| Final Assembly | Other biosynthetic enzymes (e.g., DfmC) [1] | Responsible for subsequent modifications, including the addition of the formyl-hydroxyamine moiety (retro-hydroxamate) to form the active molecule. |

The biosynthetic gene cluster (BGC) for dehydrothis compound was identified through bioinformatics and confirmed via heterologous expression experiments [1]. This pathway is genetically distinct from that of the related compound FR-900098, suggesting convergent evolution for the production of these bioactive molecules [1].

Genetic Organization and Experimental Workflow

The gene cluster for this compound/dehydrothis compound biosynthesis is located within the genome of Streptomyces lavendulae. Key genes include dfmD, which encodes the unique dioxygenase, and other genes like dfmC that are essential for the pathway [1].

The following diagram illustrates the logical flow and key methods for studying this biosynthetic pathway.

Key Experimental Protocols

To elucidate this pathway, researchers employ a combination of genetic, biochemical, and analytical methods.

Heterologous Expression of the Biosynthetic Gene Cluster

- Objective: To confirm that the identified gene set is sufficient for dehydrothis compound production [1].

- Methodology:

- Clone the BGC: The entire putative this compound BGC is cloned into a suitable vector, such as a bacterial artificial chromosome (BAC).

- Introduce into Heterologous Host: The constructed vector is introduced into a model streptomycete like Streptomyces lividans, which is easier to manipulate and has a well-characterized genetic background.

- Culture and Analyze: The recombinant host is cultured, and the production of dehydrothis compound is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and bioactivity assays against susceptible bacteria [1].

Gene Inactivation and Metabolite Analysis

- Objective: To determine the function of individual genes within the BGC.

- Methodology:

- Create Gene Knockouts: Use targeted gene disruption methods (e.g., PCR-targeting system) to create specific gene knockout mutants in the native S. lavendulae producer strain [2].

- Compare Metabolic Profiles: Culture the wild-type and mutant strains and compare their metabolic extracts.

- Identify Intermediates: Use LC-MS to identify the specific intermediates that accumulate in the mutants. This helps pinpoint the biosynthetic step that is blocked [1].

In vitro Biochemical Characterization of Enzymes

- Objective: To directly demonstrate the catalytic activity of a specific enzyme.

- Methodology (as applied to the key enzyme DfmD) [1]:

- Gene Cloning and Protein Purification: Clone the gene of interest (e.g.,

dfmD) into an expression vector. Express the recombinant protein in E. coli and purify it using affinity chromatography. - Set Up Enzyme Reaction: Incubate the purified enzyme with its predicted substrate (the two-carbon phosphonate precursor), along with essential cofactors (Fe²⁺, 2-oxoglutarate, and ascorbate).

- Analyze Reaction Products: Use techniques like NMR spectroscopy and High-Resolution MS to analyze the reaction products and confirm the conversion to the three-carbon dehydrothis compound scaffold.

- Gene Cloning and Protein Purification: Clone the gene of interest (e.g.,

Research Implications and Notes

The unique two-to-three carbon rearrangement catalyzed by DfmD represents a novel biochemical transformation in natural product biosynthesis [1]. From a drug development perspective, this compound's high polarity leads to poor membrane permeability, driving research into prodrug strategies and combination therapies (e.g., with clindamycin) to improve its pharmacokinetics and efficacy as an antimalarial agent [3] [4] [5].

Note that This compound is often confused with fosfomycin, a structurally distinct phosphonate antibiotic. Fosfomycin is produced by Streptomyces wedmorensis and other species, and its biosynthesis, involving a different four-step pathway, is a separate subject of study [2].

References

- 1. diverges from related phosphonate... This compound biosynthesis [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning and nucleotide sequence of fosfomycin biosynthetic genes of... [link.springer.com]

- 3. Modified dosing schedule efficacy of this compound and ... [sciencedirect.com]

- 4. Over 40 Years of this compound Drug Research [mdpi.com]

- 5. Recent advances in natural and synthetic phosphonate ... - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Fosmidomycin's Mechanism of IspC Enzyme Inhibition

Introduction to IspC Enzyme and the MEP Pathway

1-deoxy-D-xylulose 5-phosphate reductoisomerase (IspC, also known as DXR), is the second enzyme in the methylerythritol phosphate (MEP) pathway, a crucial metabolic route for isoprenoid precursor biosynthesis. This enzyme catalyzes the first committed step in the pathway, performing the NADPH-dependent rearrangement and reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). The MEP pathway is absent in humans and other mammals, which instead utilize the mevalonate pathway for isoprenoid biosynthesis, making IspC an highly attractive target for the development of novel anti-infective agents with selective toxicity. Isoprenoids themselves are essential for cellular function in pathogens, serving as precursors to numerous vital molecules including sterols, carotenoids, dolichols, ubiquinones, and the side chains of electron carriers such as menaquinone in Mycobacterium tuberculosis. [1]

The MEP pathway (also referred to as the non-mevalonate pathway or DOXP pathway) has been detected in eubacteria, higher plants, algae, cyanobacteria, and the apicoplast of the malaria parasite Plasmodium falciparum. The pathway consists of seven enzymatic steps that convert pyruvate and glyceraldehyde 3-phosphate into the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The commitment of IspC to this pathway, combined with its absence in humans, has attracted considerable interest as a target for novel antibiotics, antimalarials, and herbicides. The crystal structure of IspC from various organisms has been determined, revealing a conserved homodimeric organization with each subunit containing an NADPH-binding domain and a catalytic domain separated by a large cleft that closes upon substrate or inhibitor binding. [2] [1]

The MEP pathway and this compound inhibition site at the IspC enzyme-catalyzed step converting DXP to MEP.

Structural Mechanism of this compound Inhibition

This compound (3-[N-formyl-N-hydroxyamino]propylphosphonic acid) is a phosphonic acid antibiotic originally isolated from Streptomyces lavendulae that functions as a potent and specific inhibitor of IspC. Structural studies have revealed that this compound acts as a transition state analog that closely resembles the substrate intermediate of the IspC-catalyzed reaction. Crystallographic analyses of Escherichia coli IspC in complex with manganese and this compound at 2.5 Å resolution demonstrate that the inhibitor binds directly in the active site crevice of the catalytic domain, engaging in extensive molecular interactions with both the enzyme and the essential divalent cation. [3] [4]

The binding mode of this compound to IspC involves three distinct regions of interaction that confer its high-affinity inhibition:

Hydroxamate-metal coordination: The (N-formyl-N-hydroxy)amino group of this compound provides two oxygen ligands to the active site manganese (or magnesium) ion, which is present in a distorted octahedral coordination. The cis arrangement of these oxygen atoms is essential for tight binding to the active site metal. [3] [2]

Phosphonate anchoring: The phosphonate group of this compound is anchored in a specific pocket by numerous hydrogen bonds with conserved active site residues including Ser222, Asn227, His257, and two water molecules in the E. coli enzyme (corresponding to Ser270, Asn311, and His293 in Plasmodium falciparum DXR). [3] [2]

Hydrophobic spacer: The three methylene groups of this compound serve as a spacer that connects the metal-binding hydroxamate group with the phosphonate anchor, positioning these functional groups at optimal distances for simultaneous binding. The carbon backbone of the inhibitor interacts with a hydrophobic patch in the active site. [3]

Structural comparisons of inhibitor-free and this compound-bound complexes of Plasmodium falciparum DXR (PfDXR) reveal that conformational changes occur upon inhibitor binding. The large cleft between the NADPH-binding and catalytic domains closes in an induced-fit mechanism to accommodate the bound inhibitor. Additionally, a flexible loop region (residues 291-299 in PfDXR) that is disordered in the inhibitor-free form becomes well-defined in the inhibitor-bound quaternary complex, further stabilizing the inhibitor binding. The complete quaternary complex includes the enzyme, NADPH, divalent cation, and this compound, representing the fully closed conformation of the enzyme. [2]

Quantitative Data on this compound Inhibition

Enzyme Inhibition Kinetics

Table 1: Inhibition kinetics of this compound against IspC/DXR from various organisms

| Organism | IC₅₀ (nM) | Kᵢ (nM) | Experimental Conditions | Reference Source |

|---|---|---|---|---|

| Escherichia coli | Not reported | 38 | Crystallography complex | [5] |

| Mycobacterium tuberculosis | 310 | Not reported | Recombinant Rv2870c, pH 7.5-7.9 | [1] |

| Francisella tularensis | Not reported | 99 | Recombinant enzyme | [5] |

| Yersinia pestis | Not reported | Not reported | HTS assay, Km DXP = 252 μM | [6] |

| Plasmodium falciparum | Clinically effective | Not reported | Clinical trials for malaria | [7] [2] |

Organism Susceptibility and Selectivity

Table 2: Biological activity of this compound against pathogenic organisms

| Organism/Pathogen | Growth Inhibition | Therapeutic Context | Key Findings | Reference |

|---|---|---|---|---|

| Plasmodium falciparum | Yes (in vitro and clinical) | Malaria treatment | Clinical phase II trials; 7-day treatment | [7] |

| Gram-negative bacteria | Generally sensitive | Antibacterial development | Originally developed for urinary tract infections | [1] |

| Mycobacterium tuberculosis | No (up to 200 μM) | Potential TB treatment | Resistance due to permeability, not enzyme insensitivity | [1] |

| Gram-positive bacteria | Variable | Antibacterial spectrum | Inefficient uptake in some species | [1] |

The selective toxicity of this compound stems from the absence of the MEP pathway in humans, as mammals exclusively utilize the mevalonate pathway for isoprenoid biosynthesis. This fundamental metabolic difference enables this compound to selectively target pathogens without affecting human host cells. Clinical trials conducted in Gabon and Thailand demonstrated that this compound is effective against Plasmodium falciparum malaria, with all subjects achieving parasite clearance by day 7 of treatment, although recrudescence was observed in some patients by day 28, indicating limitations in sustained efficacy when used as monotherapy. [7] [1]

Experimental Protocols for IspC Inhibition Studies

Enzyme Purification and Assay Conditions

The study of this compound inhibition typically begins with expression and purification of recombinant IspC. The following protocol has been applied to multiple orthologs including Yersinia pestis IspC (YpIspC), Mycobacterium tuberculosis IspC (MtbIspC), and others: [6] [1]

Expression System: E. coli BL21 Codon Plus (DE3)-RIL transformed with protein-encoding plasmid, grown in Luria-Bertani media at 37°C to OD600 ~1.2, induced with 0.5 mM IPTG, and incubated for 18 hours at 37°C.

Purification Method: Cell pellets are lysed using lysozyme and DNase, followed by immobilized metal affinity chromatography (TALON Co²⁺ resin) with elution using imidazole gradient (25-200 mM). Buffer exchange is performed using ultrafiltration with 0.1 M Tris pH 7.8, 1 mM NaCl, 5 mM DTT.

Enzyme Assay: IspC activity is assayed by spectrophotometrically monitoring the enzyme-catalyzed oxidation of NADPH at 340 nm. Standard assay conditions include 100 mM Tris pH 7.8, 25 mM MgCl₂, 150 μM NADPH, and enzyme, with reaction initiation by DXP addition at the Km concentration. [6]

High-Throughput Screening for IspC Inhibitors

Recent efforts to identify novel IspC inhibitors beyond the this compound scaffold have employed high-throughput screening (HTS) campaigns. The workflow typically involves a multi-stage approach to eliminate false positives and identify genuine inhibitors: [6] [8]

Primary Screen: 96-well plate based assays screening compound libraries (e.g., LOPAC1280) at 100 μM final concentration in 50 μL total volume. Compounds are pre-incubated with enzyme for 10 minutes before reaction initiation with DXP.

Secondary Screen: Cuvette-based assays with continuous monitoring of NADPH consumption, including counter-screening against related enzymes (e.g., IspD) to assess specificity.

Tertiary Screen: Coupled assay systems (e.g., YpIspC-FtIspD) to identify compounds that specifically inhibit IspC without affecting downstream enzymes, using malachite green detection for phosphate release.

High-throughput screening workflow for identifying IspC inhibitors with multiple verification stages.

A significant challenge in HTS for IspC inhibitors is the prevalence of compound aggregation as a false positive mechanism. Most initial hit compounds from library screens function through non-specific aggregation rather than targeted inhibition. Effective screening must therefore include detergent sensitivity tests and enzyme concentration dependence studies to eliminate these false positives. Additional counter-screens against unrelated enzymes help identify promiscuous inhibitors that act through non-specific mechanisms rather than true IspC inhibition. [6] [8]

Therapeutic Applications and Research Directions

This compound as an Antimalarial Agent

The anti-malarial activity of this compound has been demonstrated in both in vitro studies and clinical trials. This compound exerts its full antimalarial potency when parasites are exposed for a full replication cycle, leading to developmental arrest in the late schizont stage. Clinical trials in Gabon and Thailand evaluated this compound (1,200 mg orally every 8 hours for 7 days) for acute uncomplicated Plasmodium falciparum malaria, showing: [7]

- Efficacy: All subjects achieved parasite clearance by day 7 with mean parasite and fever clearance times of 44 and 41 hours, respectively.

- Limitations: Recrudescence rates were significant by day 28 (78% cure rate in Gabon, 22% in Thailand), indicating insufficient sustained efficacy as monotherapy.

- Tolerability: The drug was generally well tolerated with mild gastrointestinal side effects reported in approximately 25% of subjects.

To address the limitations of this compound monotherapy, combination regimens have been explored, most notably with clindamycin. The this compound-clindamycin combination has shown improved efficacy in pediatric patients with Plasmodium falciparum malaria, potentially through complementary mechanisms of action that delay the emergence of resistance and improve treatment outcomes. [5] [2]

Antibacterial Applications and Resistance Mechanisms

While this compound was originally investigated as an antibacterial agent for urinary tract infections, its spectrum of activity is primarily against gram-negative bacteria, with limited efficacy against gram-positive organisms. This differential activity appears to be related to permeability differences rather than intrinsic enzyme sensitivity, as recombinant IspC from resistant organisms like Mycobacterium tuberculosis remains sensitive to this compound inhibition. [1]

Several resistance mechanisms to this compound have been identified:

Target mutations: Mutations in the dxr gene (encoding IspC) can confer resistance, as demonstrated in E. coli where specific amino acid changes reduce this compound binding while maintaining enzymatic activity. [5]

Gene amplification: Increased copy number of the target enzyme gene has been correlated with in vitro this compound resistance in Plasmodium falciparum. [5]

Reduced uptake: Impermeability to this compound represents a major resistance mechanism in mycobacteria and other gram-positive organisms, despite their essential dependence on the MEP pathway for isoprenoid biosynthesis. [1]

Novel Inhibitor Development and Future Directions

Current research focuses on developing next-generation IspC inhibitors that address the limitations of this compound, particularly its pharmacokinetic properties and susceptibility to resistance mechanisms. Two primary strategies are being pursued: [6] [8]

This compound analogs: Structural modifications of the this compound scaffold to improve bioavailability, potency, and spectrum of activity while maintaining the core binding pharmacophore.

Scaffold diversification: High-throughput screening to identify chemically distinct inhibitors that bind to novel epitopes on IspC, potentially overcoming existing resistance mechanisms.

Recent studies have also revealed intriguing physiological interactions between this compound and other antibiotic classes. In Bacillus subtilis, subinhibitory concentrations of this compound can paradoxically protect bacteria from cell lysis induced by cell wall-active antibiotics like fosfomycin, potentially through reduction of menaquinone synthesis and consequent decrease in respiratory chain-associated oxidative damage. This unexpected effect illustrates the complex interplay between metabolic pathways and antibiotic efficacy, highlighting the importance of understanding bacterial physiology in inhibitor deployment. [9]

Conclusion

References

- 1. 1-Deoxy-d-Xylulose 5-Phosphate Reductoisomerase (IspC ... [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of this compound's action on the human ... [nature.com]

- 3. Structural basis of this compound action revealed by the ... [pubmed.ncbi.nlm.nih.gov]

- 4. implications for the catalytic mechanism and anti-malaria drug ... [authors.library.caltech.edu]

- 5. This compound [en.wikipedia.org]

- 6. A High-Throughput Screening Campaign to Identify ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Novel Chemotherapeutic Agent for Malaria [pmc.ncbi.nlm.nih.gov]

- 8. A high-throughput screening campaign to identify inhibitors ... [sciencedirect.com]

- 9. Antibiotic this compound protects bacteria from cell wall ... [frontiersin.org]

Comprehensive Technical Guide: Fosmidomycin, FR900098, and Their Analogues as Antimalarial Agents

Introduction and Executive Summary

Fosmidomycin and its acetyl analogue FR900098 represent a unique class of phosphonic acid natural products with significant therapeutic potential as antimalarial agents. These compounds function as potent inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. This pathway is essential in the malaria-causing parasite Plasmodium falciparum and most bacteria, but is absent in humans, making it an attractive target for antimicrobial and antiparasitic drug development with expected low host toxicity [1] [2]. The resurgence of interest in these compounds stems from increasing resistance to existing antimalarial regimens and the urgent need for chemotherapeutic agents with novel mechanisms of action.

This whitepaper provides a comprehensive technical overview of this compound and FR900098, covering their mechanism of action, biosynthesis, structure-activity relationships, and current status in drug development. We include synthesized experimental data, structural analysis, and strategic considerations for researchers engaged in antimalarial drug discovery. The clinical development of these compounds, particularly this compound, has progressed to human trials, with current efforts focusing on combination therapies to improve efficacy and overcome recrudescence rates observed in monotherapy trials [1] [2].

Chemical Structures, Properties, and Mechanism of Action

Chemical Profiles

This compound [3-(N-formyl-N-hydroxyamino)propylphosphonic acid] and FR900098 [3-(N-acetyl-N-hydroxyamino)propylphosphonic acid] are structurally characterized by three key regions: (1) a phosphonic acid moiety, (2) a three-carbon alkyl chain linker, and (3) a retro-hydroxamate (N-formyl or N-acetyl) functionality [1]. The phosphonic acid group, with its high polarity and structural similarity to phosphate esters, facilitates target binding but limits cellular penetration and oral bioavailability.

Table 1: Comparative Properties of this compound and FR900098

| Property | This compound | FR900098 |

|---|---|---|

| IUPAC Name | 3-[[(2E)-N-hydroxyformimidoyl]amino]propylphosphonic acid | 3-(N-acetyl-N-hydroxyamino)propylphosphonic acid |

| Molecular Formula | C₄H₁₀NO₆P | C₅H₁₂NO₆P |

| Key Structural Feature | N-formyl retro-hydroxamate | N-acetyl retro-hydroxamate |

| DXR Inhibition (IC₅₀) | ~20 nM (PfDXR) | ~18 nM (PfDXR) [2] |

| In Vitro Antiplasmodial Activity | Potent | More potent than this compound [1] |

| Oral Bioavailability | Low (~30%) due to high hydrophilicity [3] | Potentially improved with prodrug approaches |

| Plasma Half-life | ~2.5 hours [3] | Similar/slightly improved |

Molecular Mechanism of Action

This compound and FR900098 exert their antibacterial and antimalarial effects through potent inhibition of DXR, the second enzyme in the MEP pathway. This pathway is responsible for the biosynthesis of essential isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [1] [2]. DXR catalyzes the NADPH-dependent rearrangement and reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).

Structural studies of Plasmodium falciparum DXR (PfDXR) in complex with this compound reveal that the inhibitor binds tightly in the active site crevice of the catalytic domain in a closed conformation [2]. The binding interaction involves three distinct regions:

- The phosphonate group forms an extensive hydrogen-bonding network with Ser270, Asn311, and His293, and coordinates with the active site divalent metal ion (Mg²⁺ or Mn²⁺).

- The alkyl chain linker occupies a hydrophobic patch within the binding cavity.

- The hydroxamate group chelates the active site metal ion in a cis configuration that is essential for high-affinity binding [2].

This binding mode effectively blocks substrate access, preventing the conversion of DXP to MEP and thereby halting the synthesis of essential isoprenoids required for parasite survival.

Biosynthesis and Synthetic Chemistry

Biosynthetic Pathways

The biosynthesis of FR900098 in Streptomyces rubellomurinus proceeds through a fascinating pathway that diverges significantly from that of this compound/dehydrothis compound in Streptomyces lavendulae, suggesting convergent evolution of these bioactive molecules [4] [5].

Table 2: Key Enzymes in FR900098 Biosynthesis

| Gene | Protein Function | Role in FR900098 Biosynthesis |

|---|---|---|

| frbD | PEP mutase | Catalyzes the committed step: rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate |

| frbC | Phosphonomethylmalate synthase | Condenses acetyl-CoA with phosphonopyruvate to form 2-phosphonomethylmalate (analogous to citrate synthase) |

| frbA, frbB, frbE | TCA cycle enzyme homologs | Catalyze subsequent reactions analogous to the TCA cycle, transforming 2-phosphonomethylmalate to 2-oxo-4-phosphonobutyrate (a phosphonate analog of α-ketoglutarate) |

| frbH | PLP-dependent enzyme homolog | Proposed to catalyze amination and decarboxylation to form the final product |

The FR900098 pathway is notable for its parallels to portions of the tricarboxylic acid (TCA) cycle, using phosphonopyruvate (an oxaloacetate analog) as a starting point [4]. This pathway differs fundamentally from the biosynthetic route to dehydrothis compound (the precursor to this compound), which involves a highly unusual rearrangement reaction catalyzed by a 2-oxoglutarate-dependent dioxygenase (DfmD) to convert a two-carbon phosphonate precursor into the unsaturated three-carbon product [5].

The following diagram illustrates the biosynthetic pathway of FR900098 in Streptomyces rubellomurinus:

FR900098 Biosynthetic Pathway: This pathway illustrates the conversion of phosphoenolpyruvate (PEP) to FR900098 via phosphonopyruvate and TCA cycle-like reactions. Key enzymes include FrbD (PEP mutase) and FrbC (phosphonomethylmalate synthase).

Synthetic Methodologies

Chemical synthesis provides a crucial alternative to biological production for structure-activity relationship studies and scale-up. Recent synthetic approaches have focused on improving efficiency, scalability, and yield.

Efficient Synthetic Route (2013): An efficient synthesis of FR900098 and this compound was achieved through protection-alkylation-deprotection strategies using either N-alkylation or P-alkylation as key steps [6]. The N-alkylation route achieved FR900098 in 83% overall yield on a 15 mmol scale, while this compound was obtained in 68% yield. These methods used mild conditions and avoided toxic reagents, making them suitable for larger-scale production.

Optimized Unified Synthesis (2023): A more recent, facile route utilized readily available raw materials and optimized key steps, particularly the Michaelis-Becker reaction and acylation [7]. This unified approach yielded the monosodium salts of this compound and FR900098 in 60% and 66% yields, respectively, over six steps, demonstrating potential for scalable and cost-effective synthesis.

Key Synthetic Considerations:

- Protecting Groups: Effective protection of the phosphonic acid and hydroxamate functionalities is essential. Common protecting groups include pivaloyloxymethyl (POM) esters for the phosphonate, which also serve as prodrugs to enhance oral bioavailability [3].

- Prodrug Strategy: Bis(pivaloyloxymethyl) ester prodrugs of FR900098 analogues have shown improved in vivo antimalarial activity due to enhanced lipophilicity and subsequent enzymatic hydrolysis to release the active phosphonic acid [8] [3].

Structure-Activity Relationships and Analogue Design

Extensive structure-activity relationship (SAR) studies have defined three key regions of this compound and FR900098 that can be modified to optimize drug properties: (1) the phosphonic acid moiety, (2) the carbon chain linker, and (3) the retro-hydroxamate group [1].

Structural Modifications and Biological Activity

Table 3: Structure-Activity Relationships of this compound/FR900098 Analogues

| Modified Region | Structural Variation | Biological Activity | Notes |

|---|---|---|---|

| Phosphonate Group | β-oxa isostere (O-for-CH₂ swap) | β-oxa-FR900098 equally active as parent [8] | Maintains activity while altering electronic/pharmacokinetic properties |

| Carbon Linker | α-phenyl substitution | High activity (IC₅₀ ~47 μM for most active derivative) [9] [3] | Increased lipophilicity; conformational restraint |

| Carbon Linker | β- or γ-substitution | Mostly inactive [3] | Steric hindrance disrupts binding |

| Carbon Linker | Chain extension | Reduced activity | Optimal spacer length is 3 atoms |

| Retro-hydroxamate | Reverse hydroxamate (e.g., 4-[hydroxyl(methyl)amino]-4-oxobutyl phosphonic acid) | Superior to this compound against Pf3D7 when combined with β-oxa [8] | Accesses novel sub-pocket in DXR catalytic domain [1] |

| Retro-hydroxamate | N-acetyl (FR900098) vs N-formyl (this compound) | FR900098 more potent than this compound [1] | Enhanced binding affinity |

| Retro-hydroxamate | Bi-substrate inhibitors extending into NADPH pocket | Improved DXR inhibition [1] | Exploits additional binding interactions |

Promising Analogue Classes

Several analogue classes have shown particular promise in optimizing the antimalarial activity of the parent compounds:

β-Oxa Isosteres: Replacement of the β-methylene group with an oxygen atom in FR900098 resulted in analogues with equivalent activity to the parent compound. When applied to reverse hydroxamate analogues, this modification yielded derivatives with superior activity against Plasmodium falciparum 3D7 strain compared to this compound [8].

Prodrug Esters: Masking the polar phosphonic acid group as bis(pivaloyloxymethyl) esters significantly enhances lipophilicity and oral bioavailability. One such bis(POM) ester of a phosphonate derivative with a reverse hydroxamate moiety and β-oxa modification proved twice as active in inhibiting cultured parasites as a similar prodrug of FR900098 [8].

Conformationally Restrained Analogues: While α-aryl-substituted analogues showed high activity, conformationally restrained aromatic analogues (e.g., rigid scaffolds) displayed only moderate antimalarial activity (IC₅₀ 47 μM for the most active derivative) [9], suggesting that some flexibility in the linker region may be important for optimal binding.

Experimental Protocols and Research Methodologies

In Vitro Antimalarial Activity Assay

Objective: To determine the inhibitory concentration (IC₅₀) of this compound analogues against Plasmodium falciparum.

Protocol:

- Parasite Culture: Maintain chloroquine-sensitive (3D7) or resistant strains of P. falciparum in human erythrocytes at 2% hematocrit in complete RPMI 1640 medium supplemented with 0.5% Albumax, 2 mM L-glutamine, and 25 mM HEPES, under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂ at 37°C [8] [3].

- Compound Preparation: Prepare serial dilutions of test compounds in culture medium. Include this compound or FR900098 as positive controls and untreated wells as negative controls.

- Inhibition Assay: Synchronize parasites to the ring stage and expose to compound dilutions in 96-well plates at 1-2% initial parasitemia. Incubate for 48-72 hours.

- Analysis: Prepare thin blood smears, stain with Giemsa, and determine parasitemia by microscopic count of at least 1000 erythrocytes per well. Alternatively, use the hypoxanthine incorporation assay or SYBR Green I fluorescence-based method for higher throughput.

- IC₅₀ Calculation: Plot percentage inhibition against compound concentration and determine IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism) [3].

DXR Enzyme Inhibition Assay

Objective: To measure direct inhibition of recombinant PfDXR by this compound analogues.

Protocol:

- Enzyme Preparation: Express and purify recombinant PfDXR enzyme using E. coli expression systems [4] [2].

- Reaction Mixture: In a 100 μL reaction volume, combine 50 mM HEPES buffer (pH 7.5), 1 mM DXP substrate, 1 mM MnCl₂ or MgCl₂, 0.2 mM NADPH, and purified PfDXR.

- Inhibition Test: Pre-incubate enzyme with various concentrations of test compounds for 5-10 minutes before initiating the reaction with substrate.

- Activity Measurement: Monitor the consumption of NADPH by decrease in absorbance at 340 nm (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹) over 10-20 minutes using a spectrophotometer.

- Data Analysis: Calculate percentage inhibition relative to uninhibited control and determine IC₅₀ values from dose-response curves [4].

Prodrug Hydrolysis Assessment

Objective: To evaluate the conversion of prodrug esters (e.g., pivaloyloxymethyl esters) to active phosphonic acids.

Protocol:

- Esterase Incubation: Incubate prodrug (e.g., 100 μM) with porcine liver esterase (1-5 U/mL) or human serum in phosphate buffer (pH 7.4) at 37°C.

- Time-course Sampling: Withdraw aliquots at predetermined time points (0, 15, 30, 60, 120 min) and quench the reaction with acetonitrile.

- Analysis: Quantify the released phosphonic acid and remaining prodrug using HPLC-MS or TLC.

- Kinetics: Calculate half-life (t₁/₂) of prodrug conversion and identify hydrolysis products [3].

Current Status and Future Research Directions

This compound has progressed to clinical trials for malaria, both as monotherapy and in combination with other agents. While initial trials showed promising results with cure rates approaching 90% in some studies, subsequent trials failed to consistently meet WHO efficacy standards, potentially due to inadequate dosing or pharmacokinetic limitations [1]. Deutsche Malaria GmbH is currently developing a triple therapy (Fos-Clin-Art) combining this compound with clindamycin and artesunate for both treatment and prophylaxis [1].

FR900098 has demonstrated greater potency than this compound in preclinical studies but has not yet entered clinical trials, primarily due to formulation and bioavailability challenges [1]. Research continues to focus on prodrug approaches to enhance the oral bioavailability and plasma half-life of both compounds.

Future research directions should prioritize:

- Advanced Prodrug Strategies: Developing smarter prodrugs like VCY15, which utilizes nitroreductase and phosphoramidase activation under hypoxic conditions (e.g., in tumors) for selective drug release [1].

- Combination Therapies: Optimizing combination regimens with existing antimalarials to enhance efficacy and prevent resistance development.

- Structural Optimization: Further exploration of the NADPH cofactor binding pocket and newly discovered sub-pockets in DXR through bi-substrate inhibitors and reverse hydroxamate analogues [1].

- Biosynthetic Engineering: Leveraging the heterologous production of FR900098 in E. coli and S. lividans for metabolic engineering to increase compound yield and generate novel derivatives through combinatorial biosynthesis [4] [10].

The following diagram illustrates the mechanism of action at the enzyme level and the primary strategies for compound optimization:

DXR Inhibition and Optimization Strategies: this compound/FR900098 inhibit PfDXR, blocking the MEP pathway. Key optimization strategies include prodrug design, linker modification, and hydroxamate optimization.

Conclusion

References

- 1. Recent advances in natural and synthetic phosphonate ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of this compound's action on the human ... [nature.com]

- 3. Synthesis and antimalarial activity of chain substituted ... [sciencedirect.com]

- 4. Biosynthesis of the Potent Antimalarial Compound FR900098 [pmc.ncbi.nlm.nih.gov]

- 5. biosynthesis diverges from... | this compound Chemical Biology Nature [nature.com]

- 6. Synthesis of antimalarial compounds this compound and ... [sciencedirect.com]

- 7. Optimization synthesis of phosphorous-containing natural ... [sciencedirect.com]

- 8. and gamma-oxa isosteres of this compound and FR900098 ... [pubmed.ncbi.nlm.nih.gov]

- 9. Conformationally restrained aromatic analogues of this compound and... [pubmed.ncbi.nlm.nih.gov]

- 10. Deciphering the Late Biosynthetic Steps of Antimalarial ... [sciencedirect.com]

Comprehensive Technical Guide: Fosmidomycin Uptake and Transport Mechanisms in Bacterial Cells

Introduction to Fosmidomycin and Bacterial Uptake Mechanisms

This compound is a phosphonic acid antibiotic that specifically inhibits the methylerythritol phosphate (MEP) pathway of isoprenoid biosynthesis, a pathway essential in most prokaryotes and some lower eukaryotes but absent in humans, making it an attractive antimicrobial target. [1] Discovered in 1978 from Streptomyces lavendulae, this compound acts as a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the second enzyme in the MEP pathway. [1] For this compound to reach its intracellular target, it must successfully traverse the complex cell envelope structures of bacteria, which represent the primary barrier to its antimicrobial activity. The transport mechanisms vary significantly between Gram-negative and Gram-positive bacteria and are influenced by the specific porins and transporter systems present in each species.

The polar nature of this compound, attributable to its phosphonate and hydroxamate functional groups, presents a significant challenge for passive diffusion across bacterial membranes. [1] This physicochemical property necessitates specialized transport systems for effective intracellular accumulation. Research over the past four decades has revealed that bacteria employ specific uptake mechanisms for this compound, primarily involving dedicated transporter systems that recognize the antibiotic's unique molecular structure. Understanding these transport mechanisms is crucial for predicting spectrum of activity, potential resistance development, and for designing novel analogs with improved pharmacokinetic properties.

Bacterial Transport Systems for this compound Uptake

Primary Transport Mechanisms

Bacteria utilize specific transporter systems to facilitate this compound uptake across their cell envelopes:

Glycerol-3-Phosphate Transporter (GlpT): In Escherichia coli and Francisella novicida, the GlpT system serves as the primary conduit for this compound uptake. [2] This transporter belongs to the Major Facilitator Superfamily (MFS) and functions as an antiporter, typically exchanging glycerol-3-phosphate for inorganic phosphate. The transporter consists of 12 membrane-spanning α-helical segments with cytoplasmic loop regions that facilitate substrate recognition and translocation. [2]

Phosphate-Specific Porins: In Pseudomonas aeruginosa, this compound transport occurs primarily through the phosphate-specific porins OprO and OprP. [3] These substrate-specific outer membrane channels are particularly important in this organism which lacks general diffusion porins. Studies have demonstrated that this compound binds to the phosphate-specific binding site inside these porins, though with lower affinity compared to phosphate or diphosphate molecules. [3]

Hexose-Phosphate Transporter (UhpT): While more commonly associated with fosfomycin transport, some evidence suggests UhpT may contribute to this compound uptake in certain bacterial species, particularly when induced by glucose-6-phosphate. [4]

The following diagram illustrates the primary this compound transport mechanisms in Gram-negative bacteria:

Figure 1: this compound transport mechanisms in Gram-negative bacteria showing primary pathways through phosphate-specific porins and inner membrane transporters GlpT and UhpT.

Comparative Transporter Distribution and Function

Table 1: Bacterial Transport Systems for this compound

| Bacterial Species | Primary Transporter | Transport Mechanism | Induction/Cofactors | Reference |

|---|---|---|---|---|

| Escherichia coli | GlpT | Active transport (antiporter) | Glycerol-3-phosphate induced | [2] |

| Pseudomonas aeruginosa | OprO, OprP | Porin-mediated diffusion | Phosphate limitation induced | [3] |

| Francisella novicida | GlpT | Active transport | Constitutive expression | [2] |

| Stenotrophomonas maltophilia | PTS (putative) | Phosphotransferase system | Fructose-1-phosphate inactivated | [5] |

| Plasmodium falciparum | New Permeability Pathway | Induced channel | Parasite-induced | [1] |

Resistance Mechanisms Linked to Transport Deficiencies

Transporter Mutations and Functional Resistance

Bacterial resistance to this compound frequently results from mutations that compromise transport functionality:

GlpT Mutations: In Francisella novicida, spontaneous this compound resistance occurs at a frequency of approximately 6.3 × 10⁻⁸ and is characterized by various deletions in the glpT coding region. [2] These mutations abolish the transporter's ability to import this compound while typically maintaining its physiological function in glycerol-3-phosphate uptake. Transposon insertion mutants at the glpT locus similarly demonstrate this compound resistance, confirming the transporter's essential role in antibiotic uptake. [2]

Intrinsic Resistance: Certain bacterial species, including Mycobacterium tuberculosis and Brucella abortus, are intrinsically resistant to this compound despite possessing a susceptible DXR target enzyme. [1] [2] This resistance stems from the absence of functional this compound transporters in these organisms, preventing intracellular accumulation of the antibiotic. When E. coli glpT is heterologously expressed in B. abortus, the transformed bacteria become susceptible to this compound, confirming that transport deficiency rather than target insensitivity underlies the intrinsic resistance. [2]

Differential Membrane Permeability: In apicomplexan parasites, differential membrane permeability explains susceptibility variations. While Plasmodium falciparum is susceptible to this compound, Toxoplasma gondii is resistant despite having a sensitive DXR enzyme (Kᵢ = 90 nM). [1] This resistance results from an inability to transport this compound across multiple membrane barriers, including the parasitophorous vacuole membrane, parasite cell membrane, and apicoplast membranes. Engineering T. gondii to express GlpT renders it susceptible to this compound, confirming the critical role of transport in determining antibiotic efficacy. [1]

Experimental Protocols for Studying this compound Transport

Transport Assays and Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Determination with Transport Induction

- Prepare cation-adjusted Mueller-Hinton broth according to CLSI guidelines [2]

- Incorporate induction agents (0.1-1.0 mM glucose-6-phosphate or glycerol-3-phosphate) to activate specific transporters [5] [4]

- Use double dilution methods with this compound concentrations ranging from 1-512 μg/mL

- Incubate for 48 hours at 37°C with 5% CO₂ for fastidious organisms

- Include control strains with known transporter deletions to validate transport-specific effects

Chloride Conductance Inhibition Assays for Porin Binding Studies

- Incorporate Pseudomonas aeruginosa OprO or OprP porins into planar lipid bilayers [3]

- Establish baseline chloride conductance in buffer solution (1 M KCl, 10 mM HEPES, pH 7.4)

- Titrate with this compound concentrations (0.1-10 mM) while monitoring current changes

- Measure percentage inhibition relative to phosphate competition controls

- Perform single-channel recordings to determine binding kinetics and affinity [3]

Genetic Approaches for Transport Mechanism Validation

Transposon Mutagenesis and Mutant Screening

- Generate transposon mutant libraries using mariner-based or Th5 systems

- Plate approximately 10⁹ CFU on this compound-containing media (2-4× MIC)

- Screen breakthrough colonies for transport deficiencies [2]

- Map insertion sites using arbitrary PCR or sequencing

- Complement mutations with wild-type genes on expression plasmids

Directed Mutagenesis of Transport Components

- Design deletion constructs for glpT, uhpT, and phosphate-specific porin genes

- Use overlap extension PCR or CRISPR-based genome editing

- Verify mutant phenotypes through growth curves and this compound susceptibility testing

- Assess transporter function using radiolabeled (¹⁴C) this compound uptake assays [2]

Table 2: Experimental Approaches for Studying this compound Resistance

| Method | Key Applications | Critical Parameters | Interpretation |

|---|---|---|---|

| Disk Inhibition Assays | Detection of spontaneous resistance | This compound concentration: 100-500 μg/disk; Include FR900098 and prodrug controls | Breakthrough colonies suggest transport deficiencies [2] |

| Whole-Cell Uptake Studies | Quantify intracellular antibiotic accumulation | Use ¹⁴C-labeled this compound; Measure time-dependent accumulation | Transport-deficient mutants show >80% reduced uptake [2] |

| Gene Expression Analysis | Transporter regulation under different conditions | qRT-PCR for glpT, oprO, oprP; Inducer concentration optimization | Phosphate limitation increases porin expression >10-fold [3] |

| Homology Modeling | Predict transporter binding sites | Phyre2 or SWISS-MODEL for structure prediction; Docking with this compound | Identifies critical residues for this compound recognition [6] |

Paradoxical Effects and Non-Antimicrobial Properties

Protective Effects at Subinhibitory Concentrations

Recent research has revealed unexpected paradoxical effects of this compound, where intermediate concentrations can actually protect bacteria from other antibiotics:

Antagonism of Cell Wall Perturbations: In Bacillus subtilis, intermediate this compound concentrations confer resistance to lysis when peptidoglycan synthesis is perturbed by other antibiotics. [7] [8] [9] This protective effect occurs because this compound not only blocks peptidoglycan synthesis but also impairs menaquinone synthesis, which protects cells from respiratory chain-associated oxidative damage and lysis. [7]

Metabolic Modulation: The protection stems from reduced synthesis of menaquinone, an essential component of the respiratory chain, leading to decreased generation of reactive oxygen species (ROS). [7] [8] This metabolic rewiring specifically prevents the lytic effects of cell wall-active antibiotics while leaving morphological abnormalities unaffected.

Persistence Induction in Intracellular Pathogens

In Chlamydia trachomatis, this compound exposure induces a persistent state rather than causing bacterial death:

Developmental Arrest: this compound inhibits isoprenoid synthesis, leading to a shortage of bactoprenol, a critical isoprenoid required for peptidoglycan precursor assembly. [6] [10] This prevents cell division but maintains viability, resulting in enlarged aberrant bodies that can resume normal development when this compound is removed.

Reversible Metabolic Dormancy: The persistence state is characterized by viable but non-dividing bacteria with reduced production of infectious elementary bodies. [6] This phenomenon represents a novel mechanism of antibiotic persistence rather than conventional resistance.

Conclusion and Research Implications

The transport of this compound across bacterial membranes represents a critical determinant of its antimicrobial activity and spectrum. The dedicated transporter systems, particularly GlpT in many Gram-negative bacteria and phosphate-specific porins in Pseudomonas aeruginosa, provide both opportunities and challenges for antibiotic development. The high frequency of spontaneous resistance through transporter mutations underscores the vulnerability of this antibiotic when used as monotherapy.

Future research directions should focus on several key areas:

- Development of this compound analogs with improved membrane permeability that can bypass dedicated transporter systems

- Combination therapies that target both the MEP pathway and complementary metabolic processes to reduce resistance emergence

- Exploitation of transporter induction mechanisms to enhance this compound accumulation in target pathogens

- Further investigation of the paradoxical protective effects to better understand bacterial metabolic responses to antibiotic stress

References

- 1. Over 40 Years of this compound Drug Research [pmc.ncbi.nlm.nih.gov]

- 2. Resistance of Francisella Novicida to this compound ... [frontiersin.org]

- 3. This compound transport through the phosphate-specific ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Role of the phosphotransferase system in the transport ... [sciencedirect.com]

- 6. This compound, an inhibitor of isoprenoid synthesis, induces ... [pmc.ncbi.nlm.nih.gov]

- 7. Antibiotic this compound protects bacteria from cell wall ... [frontiersin.org]

- 8. Antibiotic this compound protects bacteria from cell wall ... [pmc.ncbi.nlm.nih.gov]

- 9. Antibiotic this compound protects bacteria from cell wall ... [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, an inhibitor of isoprenoid synthesis, induces ... [journals.plos.org]

fosmidomycin structure-activity relationship SAR studies

Fosmidomycin's Mechanism and Core Pharmacophore

This compound targets the methylerythritol phosphate (MEP) pathway, an essential pathway for isoprenoid biosynthesis in several major pathogens, including Plasmodium falciparum (malaria) and Mycobacterium tuberculosis (tuberculosis) [1] [2]. Crucially, this pathway is absent in humans, making it an attractive target for anti-infective drugs with low expected host toxicity [2] [3].

Its molecular target is the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, also known as IspC) [1] [2]. This compound acts as a DXR inhibitor, and structural studies have revealed that for effective binding, the hydroxamate group of this compound must adopt a cis conformation of its oxygen atoms to allow for tight coordination with the metal ion (Mg²⁺ or Mn²⁺) in the enzyme's active site [3].

The established DXR inhibitor pharmacophore consists of three key components [2]:

- Metal-Binding Group (MBG): Typically a hydroxamate, which chelates the active site metal ion.

- Linker: A hydrocarbon chain that connects the MBG to the phosphonate.

- Phosphate/Phosphonate Moiety: Interacts with the phosphate-binding pocket of the DXR enzyme.

This three-part structure forms the basis for all SAR studies and derivative design.

Structure-Activity Relationship (SAR) Analysis

Extensive research over more than 40 years has investigated modifications to each part of the this compound structure. The table below summarizes the key findings and the impact of these modifications on biological activity.

| Structural Region | Key Modifications | Impact on Activity & Properties |

|---|

| Metal-Binding Group (MBG) | Replacement of hydroxamate with other chelators (e.g., N-formyl, N-acetyl, retro-hydroxamates, hydrazides, picolinamides) [2]. | • The hydroxamate is optimal for metal chelation. • FR900098 (N-acetyl analog) shows similar or slightly improved potency in some studies [2] [3]. • Significant alterations (e.g., to carboxylate) abolish inhibitory activity [2]. | | Linker Region | Varying the length and steric bulk of the carbon chain connecting the MBG and phosphonate [2]. | • A three-carbon linker (as in native this compound) is generally optimal. • Shortening or over-extending the linker significantly reduces activity. • Introducing steric bulk (e.g., methyl groups, double bonds) can enhance potency by improving fit to a secondary binding site, as in the advanced analog RCB-185 [1]. | | Phosphonate Moisty | Esterification (e.g., as pivaloyloxymethyl esters) or conversion to phosphonamidate prodrugs to mask the negative charges [2] [4]. | • The phosphonate is essential for target binding. • Masking it as a prodrug dramatically improves cellular potency, especially against M. tuberculosis, by enhancing permeability through lipid-rich cell walls [1] [4]. |

Experimental Protocols for Key SAR Studies

To guide your own research, here are the core methodologies used in the cited studies to evaluate novel this compound analogs.

Determining Inhibitory Activity against the DXR Enzyme

- Objective: To measure the direct inhibition of the DXR enzyme by a candidate compound.

- Protocol: This is a standard enzyme activity assay. The reaction mixture contains the recombinant DXR enzyme (e.g., from E. coli or P. falciparum), its substrate (DOXP), the cofactor NADPH, and a divalent metal ion (Mg²⁺ or Mn²⁺). The reaction is initiated by adding the substrate, and the enzymatic conversion is monitored spectrophotometrically by measuring the consumption of NADPH at 340 nm. The IC₅₀ value (concentration causing 50% enzyme inhibition) is determined by testing a range of inhibitor concentrations [2] [3].

Evaluating Whole-Cell Anti-infective Efficacy

- Objective: To assess the ability of a compound to kill the actual pathogen in culture.

- Protocol:

- For Malaria (Plasmodium falciparum): The hypoxanthine incorporation assay is commonly used. Synchronized cultures of the parasite in human erythrocytes are exposed to serial dilutions of the test compound. Radioactive hypoxanthine is added, and its incorporation into parasite nucleic acids is measured after an incubation period (e.g., 48-72 hours). The concentration that inhibits 50% of parasite growth (IC₅₀) is calculated [2] [4].

- For Tuberculosis (Mycobacterium tuberculosis): The microplate alamarBlue assay (MABA) is a standard method. M. tuberculosis cultures are exposed to the test compounds in a 96-well plate. After a set incubation, alamarBlue reagent is added. A color change from blue to pink indicates bacterial metabolic activity and thus growth. The minimum inhibitory concentration (MIC) is defined as the lowest concentration that prevents this color change [2] [4].

Assessing Cytotoxicity for Selective Toxicity

- Objective: To ensure that the anti-infective activity is not due to general cytotoxicity against host cells.